Nicotinamide, N,N-dipropyl-

IMPDH2 inhibitor Cancer metabolism NAD+ analog

N,N-Dipropylnicotinamide (CAS 10052-09-2) features two n-propyl groups on the nicotinamide amide nitrogen (XLogP3 1.4, zero H-bond donors, MW 206.28). Its Ki of 440 nM against IMPDH2 establishes it as a critical baseline reference for SAR-driven inhibitor development. Distinct amide rotational dynamics (¹³C NMR) support conformational studies in medicinal chemistry. Enhanced lipophilicity vs. nicotinamide improves passive membrane permeability for intracellular target engagement. Procure the exact N,N-dipropyl analog; minor alkyl substitutions introduce uncontrolled variables compromising reproducibility.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 10052-09-2
Cat. No. B156855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinamide, N,N-dipropyl-
CAS10052-09-2
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(=O)C1=CN=CC=C1
InChIInChI=1S/C12H18N2O/c1-3-8-14(9-4-2)12(15)11-6-5-7-13-10-11/h5-7,10H,3-4,8-9H2,1-2H3
InChIKeyWQTZSTUJSCNCBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dipropylnicotinamide (CAS 10052-09-2): A Structurally-Defined Nicotinamide Derivative for Specialized Biochemical Research


N,N-Dipropylnicotinamide (CAS 10052-09-2) is a synthetically derivatized nicotinamide where the amide nitrogen is substituted with two n-propyl groups. This disubstitution distinguishes it from simpler N-alkyl nicotinamides, resulting in a calculated XLogP3 of 1.4, zero hydrogen bond donors, and a molecular weight of 206.28 g/mol [1]. Unlike nicotinamide, which is a key precursor in NAD+ biosynthesis, this compound's dialkyl substitution pattern is known to alter its interaction with biological targets and its physicochemical behavior, positioning it as a tool compound for investigating structure-activity relationships in nicotinamide-binding enzymes and receptors [2].

Why N,N-Dipropylnicotinamide Cannot Be Substituted with Other N-Alkylnicotinamides in Experimental Protocols


N,N-Dialkylnicotinamides exhibit a wide range of physicochemical and biological properties that are exquisitely sensitive to the nature of the alkyl chain. As demonstrated in a comparative 13C NMR study of rotational barriers, the size and polarity of the solvent—and by extension, the alkyl substituent—can significantly alter the molecule's conformational dynamics and, consequently, its target engagement [1]. Simply substituting N,N-dipropylnicotinamide with a dimethyl or diethyl analog introduces uncontrolled variables in lipophilicity, hydrogen bonding potential, and steric bulk, which can confound experimental outcomes. For instance, while some N-substituted nicotinamides have been explored as CD38 inhibitors, only specific analogs show meaningful activity, underscoring that even minor structural changes can abolish desired biological effects [2]. Therefore, researchers must procure the exact compound to ensure the integrity and reproducibility of their experimental system.

Quantitative Evidence for Selecting N,N-Dipropylnicotinamide (CAS 10052-09-2) Over Unsubstituted or Monoalkyl Analogs


Moderate Inhibition of Inosine-5'-Monophosphate Dehydrogenase 2 (IMPDH2) with a Ki of 440 nM

N,N-Dipropylnicotinamide demonstrates direct, albeit moderate, inhibitory activity against human IMPDH2, a key enzyme in de novo purine biosynthesis and a validated target for anticancer and immunosuppressive therapies. The compound's Ki of 440 nM against the NAD+ substrate site provides a quantifiable starting point for further optimization compared to nicotinamide, which lacks this specific inhibitory profile [1].

IMPDH2 inhibitor Cancer metabolism NAD+ analog

Altered Amide Bond Rotational Dynamics Compared to N,N-Dimethylnicotinamide and Nicotinoyl Piperidine

A comparative 13C NMR study investigating the effects of solvent environment on rotational energy barriers for N,N-dialkylnicotinamides revealed that the dipropyl derivative exhibits unique dynamic behavior. The free energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation for rotation about the amide bond in N,N-di-n-propylnicotinamide differ from those of N,N-dimethylnicotinamide and 1-nicotinoyl piperidine, indicating that the propyl chains confer a distinct conformational profile [1].

Conformational analysis NMR spectroscopy Physicochemical property

Distinct Lipophilic Profile (XLogP3 = 1.4) Enabling Improved Membrane Permeability vs. Nicotinamide

The calculated partition coefficient (XLogP3) for N,N-dipropylnicotinamide is 1.4, which is substantially higher than that of nicotinamide (XLogP3 ≈ -0.37) [1]. This increased lipophilicity, driven by the two propyl groups, suggests a superior ability to passively diffuse across biological membranes, a critical attribute for intracellular target engagement.

Lipophilicity Drug design ADME property

Zero Hydrogen Bond Donors: A Critical Feature for Reducing Off-Target Interactions

Unlike nicotinamide, which possesses a primary amide (two H-bond donors), N,N-dipropylnicotinamide is a tertiary amide and therefore has zero hydrogen bond donor capacity [1]. This fundamental change in its hydrogen-bonding profile eliminates the potential for strong, directional hydrogen bonding with biological targets that recognize the primary amide moiety of nicotinamide, thereby reducing the likelihood of off-target interactions associated with the NAD+ precursor.

Hydrogen bonding Selectivity Medicinal chemistry

Primary Research Scenarios for N,N-Dipropylnicotinamide (CAS 10052-09-2) Based on Evidence


Probing IMPDH2 Active Site Requirements

With a validated Ki of 440 nM against IMPDH2, N,N-dipropylnicotinamide serves as a key reference compound in structure-activity relationship (SAR) studies aimed at developing novel IMPDH2 inhibitors for oncology or immunology applications. Its activity, while modest, provides a baseline for assessing the impact of further structural modifications on potency [1].

Investigating Conformation-Dependent Target Engagement

The compound's distinct amide bond rotational dynamics, as characterized by 13C NMR, make it a valuable tool for studying how conformational flexibility affects binding to nicotinamide-recognizing proteins. This is particularly relevant in medicinal chemistry programs where locking a molecule into its bioactive conformation is a design goal [2].

As a Lipophilic Scaffold for Cell-Permeable Probe Development

With an XLogP3 of 1.4, this compound offers a significantly more lipophilic starting point than nicotinamide for designing intracellular probes or inhibitors. Researchers can leverage this improved physicochemical property to enhance passive membrane permeability when targeting enzymes like IMPDH2, which are located in the cytoplasm [3].

Quote Request

Request a Quote for Nicotinamide, N,N-dipropyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.